molecular formula C4H11O4P B6237407 (1-hydroxy-2-methylpropyl)phosphonic acid CAS No. 63694-18-8

(1-hydroxy-2-methylpropyl)phosphonic acid

Cat. No.: B6237407
CAS No.: 63694-18-8
M. Wt: 154.10 g/mol
InChI Key: NCSVFERDDBHVCB-UHFFFAOYSA-N
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Description

(1-hydroxy-2-methylpropyl)phosphonic acid is a phosphonic acid compound with a variety of applications in medical, environmental, and industrial research. This compound is characterized by the presence of a hydroxyl group and a phosphonic acid group attached to a 2-methylpropyl chain. The unique structure of this compound gives it distinct chemical properties that make it valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-hydroxy-2-methylpropyl)phosphonic acid typically involves the reaction of dialkyl phosphites with aldehydes or ketones through a phospho-aldol reaction . This reaction forms a phosphorus-carbon bond and creates a new chirality center. The reaction is usually promoted by a base such as triethylamine and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of dialkyl or aryl esters of phosphonic acids . These esters undergo hydrolysis readily, providing valuable materials with wide applications in pharmaceuticals and agriculture.

Chemical Reactions Analysis

Types of Reactions

(1-hydroxy-2-methylpropyl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phosphonic acid group can be reduced to form phosphine oxides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, phosphine oxides, and substituted phosphonic acid derivatives .

Scientific Research Applications

(1-hydroxy-2-methylpropyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the synthesis of other phosphonic acid derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes like renin and HIV protease.

    Medicine: It has applications in the development of drugs for bone diseases due to its ability to bind to hydroxyapatite, the mineral component of bone.

    Industry: The compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (1-hydroxy-2-methylpropyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate . This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and inhibitor involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-hydroxy-2-methylpropyl)phosphonic acid include:

  • Hydroxyethylphosphonic acid
  • Aminomethylphosphonic acid
  • Phosphonoacetic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which includes a 2-methylpropyl chain. This structural feature imparts unique chemical properties, such as increased stability and specific binding affinities, making it particularly useful in certain applications .

Properties

CAS No.

63694-18-8

Molecular Formula

C4H11O4P

Molecular Weight

154.10 g/mol

IUPAC Name

(1-hydroxy-2-methylpropyl)phosphonic acid

InChI

InChI=1S/C4H11O4P/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H2,6,7,8)

InChI Key

NCSVFERDDBHVCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(O)P(=O)(O)O

Purity

95

Origin of Product

United States

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